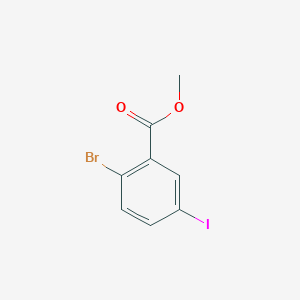

Methyl 2-Bromo-5-iodobenzoate

Vue d'ensemble

Description

“Methyl 2-Bromo-5-iodobenzoate” is a chemical compound with the molecular formula C8H6BrIO2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, MBIP was synthesized by amidation reaction of 2-(5-bromo-benzoxazolone)acetic acid with tryptophan methyl ester hydrochloride . The compound was characterized using spectroscopic techniques like 1H-NMR, 13C-NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom, an iodine atom, and a methyl ester group . The molecular weight of the compound is 340.94 Da .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 340.94 Da . The compound has a monoisotopic mass of 339.859558 Da .Applications De Recherche Scientifique

1. Copper-Catalyzed Cross-Coupling

Methyl 2-bromo-5-iodobenzoate has been used in copper-catalyzed cross-coupling reactions. A study by Jover (2018) explored how the Zn(II) byproduct in this reaction enhances the coupling of bromozinc difluorophosphonate with iodobenzoates, including methyl 2-iodobenzoate (J. Jover, 2018).

2. Synthesis of Antipsychotic Agents

Research into antipsychotic agents has involved the use of derivatives of this compound. Högberg et al. (1990) investigated the synthesis of various 5-substituted benzamides using bromo- and iodo-substituted benzoates for potential antipsychotic properties (T. Högberg, P. Ström, H. Hall, S. Ögren, 1990).

3. Antifungal Activity

A study by Lehtonen et al. (1972) evaluated the antifungal activity of esters of bromo- and iodo-substituted benzoates, including this compound. These compounds showed significant antifungal properties in various tests (K. Lehtonen, L. Summers, G. A. Carter, 1972).

4. Synthesis of Aromatic Constituents in Antibiotics

This compound derivatives have been synthesized as constituents of calichemicin antibiotics. Laak and Scharf (1989) synthesized various polysubstituted aromatic carboxylic acids for this purpose (K. V. Laak, H. Scharf, 1989).

5. Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation of iodobenzoate derivatives has been studied using this compound. Ács et al. (2006) investigated this process for synthesizing various compounds, including ketocarboxamides (P. Ács, E. Müller, Gábor Rangits, T. Lóránd, L. Kollár, 2006).

6. Synthesis of Phthalide Derivatives

Rayabarapu et al. (2004) demonstrated the use of this compound in the synthesis of phthalide derivatives, a process involving nickel-catalyzed cyclization with aldehydes (D. Rayabarapu, Hong-Tai Chang, Chien‐Hong Cheng, 2004).

Safety and Hazards

“Methyl 2-Bromo-5-iodobenzoate” is considered hazardous. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propriétés

IUPAC Name |

methyl 2-bromo-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOJHDXDOIEMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

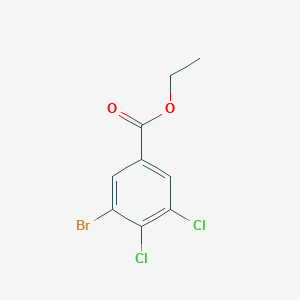

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1422462.png)

![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride](/img/structure/B1422463.png)

![2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide](/img/structure/B1422470.png)

![2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B1422475.png)

![[2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol](/img/structure/B1422476.png)

![3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1422479.png)

![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol](/img/structure/B1422480.png)